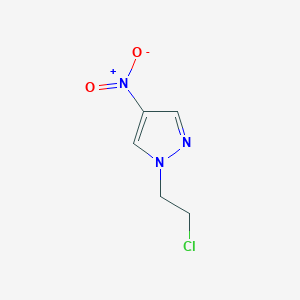

1-(2-chloroethyl)-4-nitro-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethyl)-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVUFQCSAHAJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloroethyl 4 Nitro 1h Pyrazole and Its Precursors

N-Alkylation Approaches to Pyrazole (B372694) Ring Systems

The introduction of an alkyl substituent onto a nitrogen atom of the pyrazole ring is a fundamental transformation in the synthesis of a wide array of pyrazole derivatives. For unsymmetrical pyrazoles, such as 3-methyl-4-nitropyrazole, the presence of two distinct nitrogen atoms (N1 and N2) presents a challenge in controlling the regioselectivity of the alkylation.

Direct N-Alkylation of 4-Nitropyrazole with Dihaloalkanes

A primary and direct method for the synthesis of 1-(2-chloroethyl)-4-nitro-1H-pyrazole involves the N-alkylation of 4-nitropyrazole with a suitable dihaloalkane, such as 1,2-dichloroethane (B1671644).

The stoichiometry of the alkylating agent and the specific reaction conditions are critical parameters that influence the yield and purity of the final product. In a typical procedure, 4-nitropyrazole is reacted with an excess of 1,2-dichloroethane to favor the mono-alkylation product and minimize the formation of bis-alkylation byproducts. The reaction is generally carried out in a suitable organic solvent, and the temperature and reaction time are optimized to ensure complete conversion.

Table 1: Representative Reaction Conditions for N-Alkylation of 4-Nitropyrazole

| Parameter | Condition |

| Starting Material | 4-Nitropyrazole |

| Alkylating Agent | 1,2-dichloroethane |

| Base | Potassium Hydroxide (B78521) (KOH) |

| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) |

| Solvent | Dichloromethane or Toluene |

| Temperature | Room Temperature to Reflux |

The N-alkylation of pyrazoles is typically performed under basic conditions to deprotonate the pyrazole ring, thereby generating a more nucleophilic pyrazolate anion. The choice of base can influence the reaction rate and, in some cases, the regioselectivity. Potassium hydroxide is a commonly employed base for this transformation.

Phase transfer catalysis (PTC) is a powerful technique utilized in biphasic reactions where the reactants are in different phases (e.g., a solid base and an organic solution of the reactants). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase, where it can react with the alkylating agent. This methodology can enhance reaction rates and improve yields. For symmetrical pyrazoles like 4-nitropyrazole, regioselectivity is not a concern as both nitrogen atoms are equivalent.

When an unsymmetrical pyrazole, such as 3-methyl-4-nitropyrazole, is subjected to N-alkylation, a mixture of two regioisomers can be formed: 1-(2'-chloroethyl)-3-methyl-4-nitropyrazole and 1-(2'-chloroethyl)-5-methyl-4-nitropyrazole. The ratio of these isomers is primarily governed by steric effects. semanticscholar.org Alkylation at the less sterically hindered nitrogen atom is generally favored.

In the case of 3-methyl-4-nitropyrazole, the nitrogen at the 1-position (N1) is adjacent to a hydrogen atom, while the nitrogen at the 2-position is adjacent to the methyl group. Consequently, the N1 position is less sterically encumbered, and alkylation is expected to predominantly occur at this site, leading to 1-(2'-chloroethyl)-3-methyl-4-nitropyrazole as the major product. The exact isomer ratio can be influenced by the reaction conditions, including the choice of solvent, base, and temperature.

Table 2: Predicted Isomer Distribution in the N-Alkylation of 3-Methyl-4-nitropyrazole

| Isomer | Structure | Predicted Abundance | Rationale |

| 1-(2'-chloroethyl)-3-methyl-4-nitropyrazole | Major | Alkylation at the less sterically hindered N1 position. | |

| 1-(2'-chloroethyl)-5-methyl-4-nitropyrazole | Minor | Alkylation at the more sterically hindered N2 position (adjacent to the methyl group). |

Alternative Routes to 1-(2-haloethyl)pyrazole Scaffolds

An alternative strategy for the synthesis of this compound involves the derivatization of a pre-functionalized pyrazole intermediate.

This two-step approach begins with the synthesis of 1-(2-hydroxyethyl)-4-nitropyrazole. This intermediate can be prepared by the N-alkylation of 4-nitropyrazole with 2-bromoethanol (B42945) in the presence of a base such as potassium carbonate. mdpi.com The resulting alcohol can then be converted to the corresponding chloride.

Functionalization through Vilsmeier-Haack Reaction in the Presence of Chloroethyl Moieties

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. researchgate.net This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). google.com The resulting electrophilic iminium species attacks the pyrazole ring, leading to the introduction of a formyl group (-CHO), usually at the C4 position. researchgate.net

A significant application of this reaction in the context of chloroethyl-substituted pyrazoles involves the simultaneous chlorination and formylation of a precursor molecule. For instance, the formylation of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole using the Vilsmeier-Haack reagent (DMF/POCl₃) results in the substitution of the hydroxyl group with a chlorine atom, affording 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde. researchgate.net This transformation highlights the dual functionality of the Vilsmeier reagent, acting as both a formylating and a chlorinating agent. researchgate.net

The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles are critical for achieving optimal yields. Studies have shown that conducting the reaction at elevated temperatures, for example at 120°C with an excess of DMF and POCl₃, can significantly improve the yield of the resulting pyrazole-4-carbaldehyde. researchgate.net However, the reactivity of the pyrazole substrate is influenced by the nature of its substituents. Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, potentially hindering the Vilsmeier-Haack reaction. researchgate.net

| Substrate | Reagents | Product | Key Transformation |

|---|---|---|---|

| 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole | DMF, POCl₃ | 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde | Formylation at C4 and chlorination of the hydroxyethyl (B10761427) group |

| 1,3-disubstituted 5-chloro-1H-pyrazoles | DMF, POCl₃ | 5-chloro-1H-pyrazole-4-carbaldehydes | Formylation at C4 |

Advanced Synthetic Approaches to Pyrazole Derivatives

The construction of the pyrazole ring itself is a fundamental aspect of synthesizing derivatives like this compound. Advanced synthetic methods, including cyclocondensation reactions and microwave-assisted techniques, offer efficient pathways to the core pyrazole structure.

Cyclocondensation Reactions in Pyrazole Construction

The most prevalent and classical method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic component and a hydrazine (B178648) derivative. guidechem.comgoogle.com This approach, often referred to as the Knorr pyrazole synthesis, provides a direct route to a wide array of substituted pyrazoles. google.com

The key precursors for this reaction are 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones and enaminones. researchgate.net The reaction with a monosubstituted hydrazine, for example, leads to the formation of the pyrazole ring. The regioselectivity of this reaction, which determines the position of the substituent on the pyrazole nitrogen, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. guidechem.com

For the synthesis of 4-nitropyrazoles, a potential precursor to the target compound, a cyclocondensation reaction can be envisioned between a nitro-substituted 1,3-dicarbonyl compound and the appropriate hydrazine. For instance, the reaction of nitromalonaldehyde (B3023284) with a hydrazine derivative can yield a 4-nitropyrazole. google.com

| 1,3-Dielectrophile | Hydrazine Component | Resulting Pyrazole Type |

|---|---|---|

| 1,3-Diketones | Hydrazine hydrate (B1144303) or substituted hydrazines | Polysubstituted pyrazoles |

| α,β-Unsaturated Ketones | Hydrazine derivatives | Pyrazolines (which can be oxidized to pyrazoles) |

| Nitromalonaldehyde | Substituted hydrazines | 4-Nitropyrazoles |

Microwave-Assisted Synthesis Techniques for Pyrazole Derivations

The application of microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, offering significant advantages over conventional heating methods. nih.gov In the context of pyrazole synthesis, microwave-assisted techniques have been shown to accelerate reaction rates, improve yields, and often lead to cleaner products. mdpi.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to various pyrazole-forming reactions, including cyclocondensation reactions. researchgate.net For example, the synthesis of 1,3,5-substituted pyrazole derivatives through the condensation of a chalcone (B49325) with a hydrazine derivative can be significantly expedited under microwave irradiation. researchgate.net These methods are often performed under solvent-free conditions or with a minimal amount of a high-boiling point solvent, which aligns with the principles of green chemistry. semanticscholar.org

The efficiency of microwave-assisted synthesis is attributed to the direct and rapid heating of the reaction mixture, which can lead to shorter reaction times and the formation of fewer byproducts. mdpi.com This technique is particularly beneficial for multi-step syntheses and the creation of libraries of pyrazole derivatives for screening purposes. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yields | Often moderate to good | Generally good to excellent |

| Side Reactions | More prevalent | Often minimized |

| Energy Consumption | Higher | Lower |

Elimination Reactions for Vinylpyrazole Synthesis

The conversion of this compound to 4-nitro-1-vinyl-1H-pyrazole is a key transformation, achieved through a dehydrochlorination reaction. This elimination of hydrogen chloride (HCl) from the chloroethyl group introduces a vinyl functionality, which is a versatile building block in organic synthesis. researchgate.net

The synthesis of vinylpyrazoles from 1-(2-chloroethyl)pyrazoles can be accomplished through several methods, with the choice of reaction conditions significantly impacting the yield and efficiency of the process.

Dehydrochlorination of 1-(2-chloroethyl)pyrazoles can be performed under both homogeneous and heterogeneous (phase transfer catalysis) conditions.

Homogeneous Systems: In a typical homogeneous setting, a strong base such as potassium hydroxide is dissolved in an alcoholic solvent like ethanol. This creates a single-phase system where the base directly interacts with the substrate to induce elimination. While effective, this method often requires anhydrous conditions and specific organic solvents.

Phase Transfer Catalysis (PTC): A highly efficient alternative involves the use of phase transfer catalysis. nih.gov In this method, the 1-(2-chloroethyl)pyrazole substrate is dissolved in an organic solvent, while the base (e.g., sodium hydroxide) is in an aqueous phase. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can react with the substrate. This technique offers several advantages, including the use of water as a solvent, milder reaction conditions, and often higher yields. For the dehydrochlorination of 1-(2-chloroethyl)pyrazoles, PTC conditions have been shown to produce the corresponding 1-vinylpyrazoles in yields ranging from 75–90%. researchgate.net

Below is a comparative analysis of the two methods.

Table 1: Comparison of Dehydrochlorination Conditions

| Feature | Homogeneous System | Phase Transfer Catalysis (PTC) System |

|---|---|---|

| Typical Reagents | Potassium hydroxide in ethanol | Sodium hydroxide in water, quaternary ammonium salt |

| Solvent | Organic (e.g., Ethanol) | Biphasic (Organic/Aqueous) |

| Reaction Phases | Single Phase | Two Phases |

| Key Advantage | Simple reagent setup | High yields (75-90%), use of water as solvent, milder conditions researchgate.net |

| Key Disadvantage | May require anhydrous organic solvents | Requires an additional catalyst |

The choice of solvent is critical for optimizing the efficiency of the dehydrochlorination reaction.

Water: In the context of Phase Transfer Catalysis, water serves as an inexpensive, non-flammable, and environmentally benign solvent for the base. The use of water is a key advantage of the PTC method for vinylpyrazole synthesis. researchgate.net

Methanol/Ethanol: Alcohols are common solvents for homogeneous elimination reactions, effectively dissolving both the pyrazole substrate and alkoxide bases like potassium hydroxide or sodium t-butoxide.

While the prompt mentions the N-Methylmorpholine-N-oxide/Water system, the reviewed literature for the dehydrochlorination of 1-(2-chloroethyl)pyrazoles primarily highlights the successful application of aqueous systems under PTC conditions and alcoholic solvents in homogeneous settings.

The base-induced dehydrochlorination of this compound is a β-elimination reaction. Given the use of strong bases and a primary alkyl halide substrate, the reaction proceeds predominantly through the bimolecular elimination (E2) mechanism .

The E2 mechanism is a single-step, concerted process involving the base, the substrate, and the departing leaving group. The key steps are:

A base abstracts a proton from the carbon atom beta (β) to the leaving group (the chlorine atom).

Simultaneously, the C-H bond breaks, and a new π-bond forms between the α and β carbons.

Concurrently, the chlorine atom (the leaving group) departs from the alpha (α) carbon.

This concerted process requires a specific spatial arrangement of the atoms involved, known as an anti-periplanar conformation, where the β-hydrogen and the chlorine leaving group are on opposite sides of the C-C bond. The presence of the electron-withdrawing 4-nitro-1H-pyrazolyl group increases the acidity of the β-hydrogens, making them more susceptible to abstraction by the base and thereby facilitating the E2 reaction.

Further Chemical Reactivity and Derivatization Potential

Beyond elimination reactions, the chloroethyl side chain of this compound is a prime site for derivatization through nucleophilic substitution.

The primary carbon atom attached to the chlorine is electrophilic and is susceptible to attack by a wide range of nucleophiles, proceeding via a bimolecular nucleophilic substitution (S_N2) mechanism . In this reaction, a nucleophile directly displaces the chloride ion, leading to the formation of a new bond and a diverse array of functionalized pyrazole derivatives.

The electron-withdrawing nitro group on the pyrazole ring can influence the reactivity of the side chain. The inherent reactivity of the C-Cl bond makes the parent compound a useful intermediate for introducing various functionalities. For example, related pyrazole compounds containing a 2-chloroethyl function have been investigated as biological alkylating agents, a role that relies on the ability of the chloroethyl group to be attacked by biological nucleophiles. nih.gov This underscores the potential of this compound in derivatization reactions. The reaction of the chloroethyl group can be influenced by the presence of other substituents on the aromatic ring, such as a nitro group, which activates the ring towards nucleophilic attack. nih.gov

Below are potential nucleophilic displacement reactions.

Table 2: Examples of Potential Nucleophilic Displacement Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | 1-(2-azidoethyl)-4-nitro-1H-pyrazole | Azide |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile | Nitrile |

| Hydroxide (OH⁻) | Sodium hydroxide (NaOH) | 2-(4-nitro-1H-pyrazol-1-yl)ethanol | Alcohol |

| Amine (R₂NH) | Ammonia (NH₃), Amines | 2-(4-nitro-1H-pyrazol-1-yl)ethanamine | Amine |

Chemical Transformations and Reaction Mechanisms of 1 2 Chloroethyl 4 Nitro 1h Pyrazole

Investigation of Functional Group Interconversions on the Pyrazole (B372694) Ring

The chemical reactivity of 1-(2-chloroethyl)-4-nitro-1H-pyrazole is significantly influenced by the functional groups attached to the pyrazole core. The electron-withdrawing nature of the nitro group at the C4 position and the presence of the N1-substituted chloroethyl side chain create a unique electronic environment that dictates the regioselectivity and feasibility of various transformations. Research into the functional group interconversions on the pyrazole ring of this and structurally related compounds has primarily focused on the modification of the nitro group and the activation of C-H bonds for further functionalization.

The most extensively studied functional group interconversion for 4-nitropyrazole derivatives is the reduction of the nitro group to an amino group. researchgate.netmdpi.com This transformation is of significant synthetic importance as it provides access to 4-aminopyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceutically active compounds. researchgate.netgoogle.com The conversion of the electron-withdrawing nitro group into an electron-donating amino group fundamentally alters the chemical properties of the pyrazole ring, opening up new avenues for subsequent chemical modifications.

Hydrogenation is a common method employed for the reduction of the nitro group on the pyrazole ring. researchgate.net This process typically involves the use of a metal catalyst, such as palladium, and a hydrogen source. The resulting 1-(2-chloroethyl)-4-amino-1H-pyrazole is a key building block for more complex molecular architectures. These 4-aminopyrazoles can undergo further reactions, such as diazotization and coupling, to produce azo dyes or other functional molecules. google.com

Beyond the reduction of the nitro group, other interconversions on the pyrazole ring of 4-nitropyrazoles have been explored. The nitro group can, in some cases, act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement by other functionalities. researchgate.net Furthermore, modern synthetic methods have enabled the direct C-H functionalization of the pyrazole ring. For 4-nitro-1H-pyrazoles, transition-metal-catalyzed C-H activation has been utilized to introduce aryl groups at the C5 position, demonstrating a divergent and regioselective approach to functionalization. acs.org This methodology provides a powerful tool for creating carbon-carbon bonds directly on the pharmacologically relevant pyrazole scaffold. acs.org

The table below summarizes the key functional group interconversion of the nitro group, which is a principal reaction for this class of compounds.

| Transformation | Reagents and Conditions | Product Class | Significance |

| Reduction of Nitro Group | Hydrogenation (e.g., H₂, Pd/C) | 4-Aminopyrazoles | Key intermediates for pharmaceutical and dye synthesis researchgate.netgoogle.com |

| C-H Arylation | Transition-metal catalyst (e.g., Palladium) | 5-Aryl-4-nitropyrazoles | Direct functionalization of the pyrazole core acs.org |

| Nucleophilic Aromatic Substitution | Nucleophile | Varies (depends on nucleophile) | Potential for direct replacement of the nitro group researchgate.net |

These transformations highlight the versatility of the 4-nitropyrazole scaffold in synthetic chemistry. The ability to interconvert the nitro group or functionalize the C-H bonds of the ring allows for the systematic modification of the molecule's properties and the construction of diverse derivatives.

Advanced Spectroscopic and Structural Characterization Techniques for 1 2 Chloroethyl 4 Nitro 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Isomer Differentiation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For substituted pyrazoles, it is indispensable for assigning the correct substitution pattern on the heterocyclic ring and the side chains, as well as for differentiating between potential regioisomers.

The ¹H NMR spectrum of 1-(2-chloroethyl)-4-nitro-1H-pyrazole is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the chloroethyl side chain. The pyrazole ring protons, H-3 and H-5, typically appear as singlets in the aromatic region of the spectrum. The electron-withdrawing effect of the nitro group at the C-4 position significantly deshields these protons, shifting their resonance to a lower field. The H-5 proton is generally more deshielded than the H-3 proton due to the combined inductive effects of the adjacent N-1 substituent and the nitro group.

The protons of the 2-chloroethyl side chain at the N-1 position would appear as two triplets in the aliphatic region. The methylene (B1212753) group attached to the pyrazole nitrogen (N-CH₂-) is expected to resonate at a lower field than the methylene group bearing the chlorine atom (-CH₂-Cl) due to the deshielding effect of the aromatic ring. Each signal would exhibit a triplet splitting pattern due to coupling with the adjacent methylene group.

In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring (C-3, C-4, and C-5) and the chloroethyl side chain would give rise to four distinct signals. The C-4 carbon, directly attached to the powerful electron-withdrawing nitro group, is expected to be the most deshielded among the ring carbons. The chemical shifts of C-3 and C-5 are also influenced by the N-1 substituent. The two aliphatic carbons of the chloroethyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-3 | ~8.0-8.5 | ~135-140 |

| C-3 | - | ~130-140 |

| C-4 | - | ~120-130 |

| H-5 | ~8.5-9.0 | - |

| C-5 | - | ~125-135 |

| N-CH₂- | ~4.5-5.0 (t) | ~50-55 |

| -CH₂-Cl | ~3.8-4.2 (t) | ~40-45 |

Note: These are predicted values based on known data for substituted nitropyrazoles. Actual values may vary depending on the solvent and experimental conditions.

During the synthesis of N-substituted pyrazoles, the formation of different regioisomers is possible, such as 1,3- and 1,5-disubstituted pyrazoles. While 1D NMR can often suggest the correct isomer, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide definitive proof of regiochemistry. researchgate.net

NOESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. libretexts.orgyoutube.com For this compound, a NOESY experiment would be crucial to confirm the position of the chloroethyl group at the N-1 position. A cross-peak would be observed between the protons of the N-CH₂- group of the side chain and the H-5 proton of the pyrazole ring. The absence of a similar correlation to the H-3 proton would confirm the N-1 substitution pattern. This through-space correlation provides unambiguous evidence for the assigned structure, ruling out the possibility of the isomeric 1-(2-chloroethyl)-3-nitro-1H-pyrazole.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated systems within a molecule, providing complementary information to NMR.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the nitro group, the C-Cl bond, and the pyrazole ring vibrations.

The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of a nitro-substituted compound. The stretching vibration of the C-Cl bond in the chloroethyl side chain is expected to appear in the fingerprint region, typically around 650-800 cm⁻¹. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the aliphatic side chain would be observed around 3000-3150 cm⁻¹ and 2850-3000 cm⁻¹, respectively. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Pyrazole C-H | Stretching | ~3100-3150 |

| Alkyl C-H | Stretching | ~2850-3000 |

| C=N, C=C (ring) | Stretching | ~1400-1600 |

| NO₂ | Asymmetric Stretching | ~1500-1560 |

| NO₂ | Symmetric Stretching | ~1300-1370 |

| C-N | Stretching | ~1180-1250 |

| C-Cl | Stretching | ~650-800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is dominated by the electronic structure of the 4-nitropyrazole chromophore.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic pyrazole ring, which is in conjugation with the nitro group. nih.govnih.gov The nitro group, being a strong chromophore, significantly influences the absorption maxima. Typically, nitrated aromatic heterocycles exhibit intense absorption bands in the UV region. For pyrazole itself, a strong absorption is observed around 203-210 nm. nih.gov The presence of the nitro group is expected to cause a bathochromic (red) shift of this absorption to a longer wavelength, likely in the 250-300 nm range, due to the extension of the conjugated system. nih.gov Analysis of the absorption maxima (λ_max) and molar absorptivity (ε) can provide insights into the electronic properties of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₆ClN₃O₂), the molecular weight is 175.57 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 175. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 (m/z 177) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) and cleavage of the chloroethyl side chain. Common fragmentation ions could include:

[M - NO₂]⁺: Loss of the nitro group, leading to a fragment at m/z 129.

[M - C₂H₄Cl]⁺: Cleavage of the entire chloroethyl side chain, resulting in the 4-nitropyrazole cation at m/z 113.

[M - Cl]⁺: Loss of a chlorine radical, giving an ion at m/z 140.

Further fragmentation of the pyrazole ring itself. nist.gov

Analysis of these fragments allows for the step-by-step reconstruction of the molecule's structure, confirming both the composition of the pyrazole core and the nature of its substituents.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). pnnl.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can determine the mass of a molecule to within a few parts per million (ppm), allowing for the determination of its elemental formula. researchgate.net This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, HRMS is employed to verify its elemental composition (C₅H₆ClN₃O₂) by measuring its exact mass. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This experimentally determined value is then compared to the theoretical value. A close match between the experimental and theoretical mass confirms the elemental formula of the compound with high confidence. The mass spectrum of 4-nitropyrazole, a related compound, typically shows fragments associated with the nitro group, such as [M-O]⁺•, [M-NO]⁺, and [M-NO₂]⁺. researchgate.net

The precise mass determination by HRMS provides definitive evidence for the structure of this compound, complementing data from other spectroscopic techniques.

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆ClN₃O₂ |

| Isotope | Carbon (¹²C) |

| Hydrogen (¹H) | |

| Chlorine (³⁵Cl) | |

| Nitrogen (¹⁴N) | |

| Oxygen (¹⁶O) |

| Calculated Monoisotopic Mass | 191.01485 Da |

X-ray Crystallography for Solid-State Structural Determination of Related Pyrazole Compounds

X-ray crystallography is an indispensable technique for the definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. While specific crystallographic data for this compound is not available, extensive studies on related nitro- and polynitropyrazole derivatives offer significant insight into the structural characteristics of this class of compounds. dntb.gov.uaresearchgate.net

Studies on a broad set of 157 nitro- and polynitropyrazoles have revealed key structural features. researchgate.net The geometries of these compounds have been investigated using X-ray crystallography and compared with theoretical calculations, showing very good accordance. dntb.gov.ua The solid-state aggregation patterns of pyrazole derivatives are often dictated by hydrogen bonding. nih.gov For instance, in several pyrazolone (B3327878) derivatives, molecules are linked by N-H···O hydrogen bonds. spast.org

Table 2: Crystallographic Data for Selected Related Pyrazole Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | spast.org |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | spast.org |

Synthetic Utility and Applications of 1 2 Chloroethyl 4 Nitro 1h Pyrazole As a Building Block

Precursor in the Synthesis of N-Vinylpyrazole Monomers

A primary application of 1-(2-chloroethyl)-4-nitro-1H-pyrazole is its role as a precursor for N-vinylpyrazole monomers. The synthesis is achieved through a dehydrochlorination reaction, where the 2-chloroethyl group is converted into a vinyl group. nih.govresearchgate.net This transformation is typically accomplished by treatment with a base, such as potassium hydroxide (B78521). nih.gov The resulting monomer, 1-vinyl-4-nitro-1H-pyrazole, is a valuable component for the creation of specialized polymers. One interesting method for this conversion involves phase transfer catalysis (PTC) conditions in water, which can provide the desired 1-vinylpyrazoles in high yields of 75–90%. nih.gov The presence of an electron-withdrawing nitro group at the C-4 position of the pyrazole (B372694) ring can facilitate the initial N-alkylation step by increasing the acidity of the pyrazole NH group (in the parent 4-nitropyrazole), thereby accelerating the reaction. nih.gov

Investigation of Radical Polymerization Characteristics of Derived Vinylpyrazoles

Vinylpyrazoles derived from precursors like this compound can undergo radical polymerization to form polyvinylpyrazoles. This process is typically initiated using azo compounds or organic peroxides. nih.gov The polymerization of N-vinyl monomers can be controlled to produce well-defined polymers with various architectures. dntb.gov.uaresearchgate.net The general reactivity in radical polymerization is influenced by the substituents on the pyrazole ring. While specific kinetic data for 1-vinyl-4-nitropyrazole is not extensively detailed in readily available literature, the principles of vinyl polymerization suggest that the electron-withdrawing nature of the nitro group would significantly influence the electronic properties of the vinyl group, thereby affecting its reactivity toward radical addition and the properties of the resulting polymer.

Influence of Pyrazole Substituents on Polymerization Reactivity

Substituents on the pyrazole ring play a crucial role in the polymerization behavior of vinylpyrazoles. The rate and extent of polymerization are dependent on the nature of these substituents. For instance, electron-withdrawing groups, such as the nitro group in 1-vinyl-4-nitropyrazole, can affect the reactivity of the monomer. researchgate.net While an electron-acceptor group at the C-4 position can accelerate the initial synthesis of the vinylpyrazole monomer, its effect on polymerization is more complex. nih.gov It influences the electron density of the vinyl double bond, which is a key factor in radical polymerization kinetics. The steric hindrance of substituents also plays a significant role; bulkier groups tend to slow down the rate of polymerization. nih.gov

The table below summarizes the general influence of pyrazole substituents on polymerization reactivity based on established principles.

| Substituent Type at C-4 | Electronic Effect | Expected Influence on Polymerization Reactivity |

| Electron-Donating (e.g., Alkyl) | Increases electron density of the vinyl group | May increase reactivity towards electrophilic radicals |

| Electron-Withdrawing (e.g., Nitro ) | Decreases electron density of the vinyl group | May increase reactivity towards nucleophilic radicals; alters polymer properties |

| Halogens (e.g., Bromo) | Inductive withdrawal, mesomeric donation | Moderate influence on reactivity |

Scaffold for the Construction of Polyfunctionalized Heterocyclic Systems

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry and materials science, meaning its structure is a recurring motif in a wide range of biologically active and functional compounds. nih.govresearchgate.netnih.gov this compound is an excellent starting scaffold for building more complex, polyfunctionalized heterocyclic systems. researchgate.netnih.gov The nitro group can be reduced to an amino group, which can then participate in various cyclization reactions to form fused heterocyclic systems like pyrazolopyrimidines or pyrazolopyridines. researchgate.net Furthermore, the chloroethyl side chain can be subjected to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups or the formation of other heterocyclic rings fused or linked to the pyrazole core. nih.gov This versatility makes the compound a valuable intermediate for creating libraries of novel heterocyclic compounds for screening in drug discovery and other applications. mdpi.com

Role in the Development of Complex Organic Molecules and Intermediates

The unique combination of reactive sites on this compound makes it a valuable intermediate in the synthesis of several classes of complex organic molecules.

N-Pyrazole Ureas: The pyrazole scaffold is a core component of many N-pyrazole ureas, which have shown a wide spectrum of biological activities. nih.govresearchgate.net A common synthetic route involves the reduction of the nitro group on a pyrazole ring to an amine. This amine can then be reacted with an isocyanate or a carbamoyl (B1232498) chloride to form the urea (B33335) linkage. Therefore, this compound can be converted into a suitable amino-pyrazole precursor for the synthesis of these urea derivatives.

Cyclopropane Derivatives: Nitro-substituted cyclopropanes are important building blocks in organic synthesis due to the reactivity conferred by the strained ring and the versatile nitro group. nih.govresearchgate.net While direct cyclopropanation of this compound is not a standard reaction, it serves as a precursor to molecules that can undergo such reactions. For example, the dehydrochlorination to 1-vinyl-4-nitro-1H-pyrazole yields a nitro-activated olefin. This derivative could potentially undergo cyclopropanation reactions, for instance, through addition of a carbene or via a Michael-initiated ring closure (MIRC) reaction, to yield nitro-substituted pyrazolyl-cyclopropanes.

Darolutamide Intermediates: Darolutamide is a nonsteroidal androgen receptor antagonist used in the treatment of prostate cancer. researchgate.net The synthesis of Darolutamide involves a key pyrazole intermediate, specifically a pyrazole-3-carboxylic acid derivative. researchgate.net While the exact industrial synthesis pathways are often proprietary, a plausible route could involve the transformation of this compound. For instance, the nitro group could be transformed into a nitrile, which can then be hydrolyzed to a carboxylic acid. The chloroethyl group would also require modification or removal. Thus, this compound represents a potential starting material for accessing the specific pyrazole core structure required for the synthesis of Darolutamide.

Design and Synthesis of Novel Derivatives and Analogs Based on the 1 2 Chloroethyl 4 Nitro 1h Pyrazole Scaffold

Systematic Modification of the Chloroethyl Side Chain (e.g., Fluoroethyl, Methoxyethyl, Bromoethyl Analogs)

A primary strategy for analog development involves the modification of the 2-chloroethyl group at the N1 position of the 4-nitropyrazole scaffold. This is typically achieved through the N-alkylation of 4-nitro-1H-pyrazole with various 2-substituted ethylating agents. The choice of the substituent allows for the modulation of properties such as lipophilicity, metabolic stability, and reactivity.

General Synthesis via N-Alkylation: The most common route involves the deprotonation of 4-nitro-1H-pyrazole with a suitable base, followed by nucleophilic substitution with an appropriate ethyl halide or tosylate.

Fluoroethyl Analogs: The introduction of a fluoroethyl group can enhance metabolic stability. The synthesis of 1-(2-fluoroethyl) derivatives can be accomplished by reacting deprotonated 1H-pyrazol-3-amine with a fluoroethyl halide, such as 2-fluoroethyl bromide. Subsequent nitration of the pyrazole (B372694) ring yields the final product.

Methoxyethyl Analogs: Methoxyethyl groups can alter the solubility and hydrogen bonding capabilities of the molecule. The synthesis of compounds like N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine involves the reaction of a 1-methyl-4-nitro-1H-pyrazole precursor with 2-methoxyethylamine. evitachem.com This suggests a similar pathway for the title scaffold, likely starting with 4-nitropyrazole and a 2-methoxyethyl halide.

Bromoethyl Analogs: The bromoethyl group serves as a reactive handle for further functionalization. The synthesis of 1-(2-bromoethyl)-4-nitro-1H-pyrazole can be achieved by reacting a deprotonated nitropyrazole with 2-bromoethanol (B42945) to introduce a hydroxyethyl (B10761427) group, which can then be converted to the bromide. mdpi.com Alternatively, direct alkylation with 1,2-dibromoethane (B42909) under basic conditions is a feasible route.

| Analog | Typical Reagents | General Conditions |

|---|---|---|

| Fluoroethyl | 4-Nitro-1H-pyrazole, 1-bromo-2-fluoroethane, Base (e.g., NaH, K₂CO₃) | Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) |

| Methoxyethyl | 4-Nitro-1H-pyrazole, 2-bromoethyl methyl ether, Base (e.g., K₂CO₃) | Polar solvent (e.g., DMF) |

| Bromoethyl | 4-Nitro-1H-pyrazole, 1,2-dibromoethane, Base (e.g., K₂CO₃) | Anhydrous solvent (e.g., Acetonitrile, DMF) |

Introduction of Diverse Substituents on the Pyrazole Ring (C3, C5, C4)

Functionalization of the pyrazole ring itself is a key strategy for creating a diverse library of compounds. Substituents can be introduced at the C3, C4, and C5 positions, influencing the electronic properties and steric profile of the molecule.

Substitution at C3 and C5: The synthesis of polysubstituted pyrazoles is often achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov This approach allows for the introduction of a wide variety of alkyl and aryl groups at the C3 and C5 positions by selecting the appropriate diketone precursor. nih.gov For example, the reaction of β-arylchalcones with hydrazine hydrate (B1144303), followed by dehydration, yields 3,5-diaryl-1H-pyrazoles. nih.gov

Substitution at C4: The 4-position of the pyrazole ring is amenable to substitution, often through electrophilic substitution reactions. The nitro group in the parent scaffold is typically introduced by nitration of a pre-formed pyrazole ring using agents like nitric acid in sulfuric acid. nih.gov The presence of the C4-nitro group can direct the regioselectivity of further reactions, such as C5-arylation. researchgate.net Additionally, functional groups like halogens can be introduced at the C4 position via electrochemical oxidative halogenation of pyrazolones. rsc.orgmdpi.com The synthesis of 4-alkyl-1,3,5-triarylpyrazoles has been achieved through the alkylation of the C4 position of a pyrazoline intermediate prior to oxidation. nih.gov

| Position | Synthetic Strategy | Common Precursors/Reagents |

|---|---|---|

| C3 & C5 | Cyclocondensation | 1,3-Diketones, Chalcones, Hydrazine hydrate |

| C4 | Electrophilic Nitration | Pyrazole, HNO₃/H₂SO₄ |

| C4 | Alkylation of Pyrazoline | Pyrazoline intermediate, Alkyl halide, LDA |

| C4 | Oxidation of Amines | Aminopyrazole, H₂O₂/H₂SO₄/Na₂WO₄ |

Exploration of Pyrazoline Intermediates and their Aromatization to Pyrazoles

A common and versatile method for synthesizing substituted pyrazoles involves a two-step process: the initial formation of a pyrazoline (dihydropyrazole) followed by its oxidative aromatization. rsc.orgresearchgate.netingentaconnect.com

Synthesis of Pyrazolines: Pyrazolines are frequently synthesized via the cyclocondensation reaction between α,β-unsaturated ketones (chalcones) and hydrazine or its derivatives. thepharmajournal.comdergipark.org.trijraset.com This reaction typically proceeds by refluxing the reactants in a solvent such as ethanol, sometimes with the addition of a base like sodium hydroxide (B78521) or an acid like acetic acid. dergipark.org.trcore.ac.uk

Aromatization to Pyrazoles: The conversion of the pyrazoline ring to the aromatic pyrazole system is an oxidation reaction that can be accomplished using a variety of reagents and methods. organic-chemistry.org

Chemical Oxidants: A range of oxidizing agents have been employed, including lead tetra-acetate, molecular iodine, and SiO₂-HNO₃. researchgate.netresearchgate.net Heating pyrazolines in DMSO under an oxygen atmosphere provides a more benign oxidation protocol. organic-chemistry.org

Electrochemical Oxidation: An environmentally friendly alternative to chemical oxidants is electrochemical aromatization. rsc.orgresearchgate.net This method uses an electric current to drive the oxidation, often mediated by inexpensive salts like sodium chloride, which acts as both a redox mediator and a supporting electrolyte. rsc.org This approach is applicable to a broad scope of substrates and can be scaled up efficiently. researchgate.net

Synthesis of Pyrazole-Containing Hybrid Molecules with Other Heterocyclic Moieties

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is widely used to develop new derivatives with potentially enhanced or novel properties. The pyrazole scaffold is frequently linked to other heterocyclic rings such as thiazoles, triazoles, and pyridines.

Pyrazole-Thiazole Hybrids: The synthesis of pyrazole-thiazole hybrids is often achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-halocarbonyl compound (like phenacyl bromide) with a thioamide or thiourea (B124793) derivative. researchgate.netnih.govekb.eg Multicomponent reactions, sometimes assisted by microwave irradiation, provide an efficient one-pot method for constructing these hybrid molecules. researchgate.net

Pyrazole-Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and popular method for linking pyrazole and triazole rings. beilstein-journals.orgnih.govresearchgate.netdntb.gov.ua This reaction involves the coupling of a pyrazole-containing alkyne with a triazole-containing azide (B81097) (or vice versa) to form a stable 1,2,3-triazole linker. beilstein-journals.orgnih.gov This method is valued for its high yields, mild reaction conditions, and broad functional group tolerance. beilstein-journals.org

Pyrazole-Pyridine Hybrids: Fused pyrazolo[3,4-b]pyridine systems are commonly synthesized by building the pyridine (B92270) ring onto a pre-existing pyrazole. researchgate.netbeilstein-journals.org A frequent approach involves the multicomponent reaction of 5-aminopyrazoles with 1,3-bielectrophilic substrates such as β-diketones and aldehydes. beilstein-journals.orgnih.govpreprints.orgmdpi.com These reactions can be catalyzed and may sometimes yield dihydropyrazolo[3,4-b]pyridine intermediates that require a subsequent dehydrogenation step to form the final aromatic product. beilstein-journals.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。